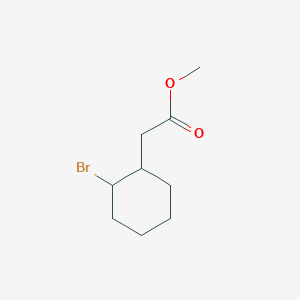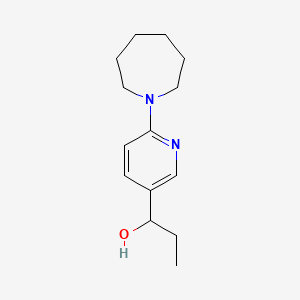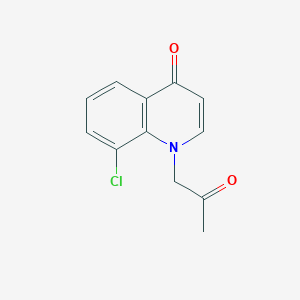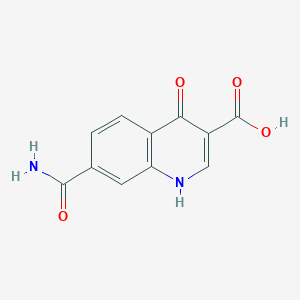
6-Methoxy-4-phenyl-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metoxi-4-fenil-1,2-dihidronaftileno es un compuesto químico que pertenece a la clase de los dihidronaftalenos. Estos compuestos son conocidos por su presencia en diversos productos naturales y sus significativas actividades biológicas. La estructura del 6-Metoxi-4-fenil-1,2-dihidronaftileno consiste en un sistema de anillo de naftaleno con un grupo metoxi en la posición 6 y un grupo fenilo en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-Metoxi-4-fenil-1,2-dihidronaftileno se puede lograr a través de varios métodos. Un enfoque común implica la desaromatización de derivados del naftaleno mediante la adición nucleofílica de reactivos organometálicos. Este método es conveniente pero puede tener limitaciones en la aplicabilidad del sustrato .
Métodos de Producción Industrial: Los métodos de producción industrial para 6-Metoxi-4-fenil-1,2-dihidronaftileno a menudo implican procesos catalíticos. Por ejemplo, se ha informado la síntesis catalítica de 1,2-dihidronaftalenos sustituidos mediante la activación metalloradical de o-estiril N-tosil hidrazonas .
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-Metoxi-4-fenil-1,2-dihidronaftileno experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas u otros productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: Las reacciones de sustitución electrófila y nucleofílica pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como halógenos, ácidos y bases pueden facilitar las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir hidrocarburos más saturados .
Aplicaciones Científicas De Investigación
6-Metoxi-4-fenil-1,2-dihidronaftileno tiene varias aplicaciones de investigación científica:
Biología: El compuesto se utiliza en el estudio de las vías biológicas e interacciones debido a su similitud estructural con los productos naturales.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-Metoxi-4-fenil-1,2-dihidronaftileno implica su interacción con objetivos moleculares específicos. Por ejemplo, como un ligando fluorescente, se une a los receptores de estrógeno, lo que permite la visualización y el estudio de estos receptores en sistemas biológicos. Además, su efecto inhibitorio sobre la aldosterona sintasa implica la interrupción de la actividad de la enzima, lo que puede ser beneficioso en el tratamiento de afecciones como la insuficiencia cardíaca congestiva .
Compuestos Similares:
1-(4-Benciloxifenil)-6-metoxi-2-fenil-3,4-dihidronaftileno: Este compuesto es estructuralmente similar y también exhibe actividad biológica.
6-Metoxi-3,4-dihidro-2(1H)-naftalenona: Otro compuesto relacionado que se utiliza en la síntesis de varios derivados.
Singularidad: 6-Metoxi-4-fenil-1,2-dihidronaftileno es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
1-(4-Benzyloxyphenyl)-6-methoxy-2-phenyl-3,4-dihydronaphthalene: This compound is structurally similar and also exhibits biological activity.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Another related compound used in the synthesis of various derivatives.
Uniqueness: 6-Methoxy-4-phenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6273-71-8 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
6-methoxy-4-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-4,6-7,9-12H,5,8H2,1H3 |
Clave InChI |
GYDWOGAVGLSTDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC=C2C3=CC=CC=C3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)


![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)

![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)








